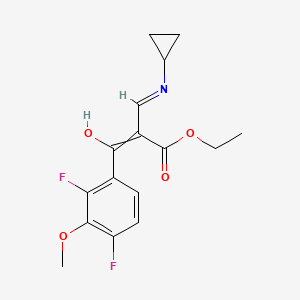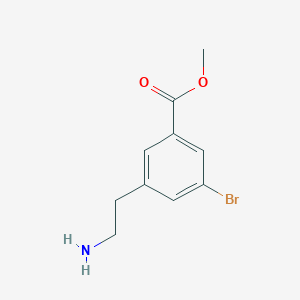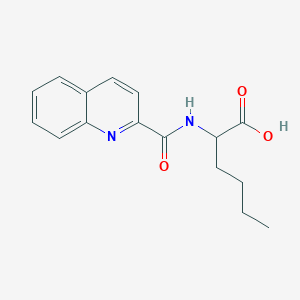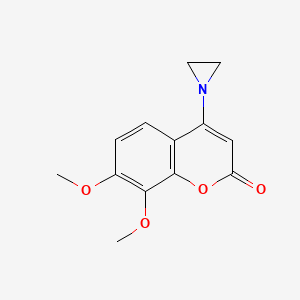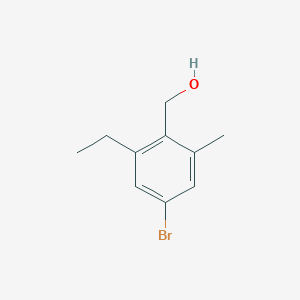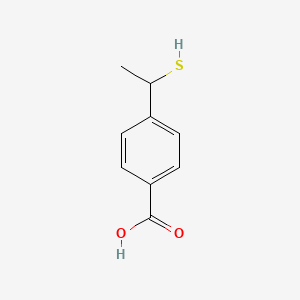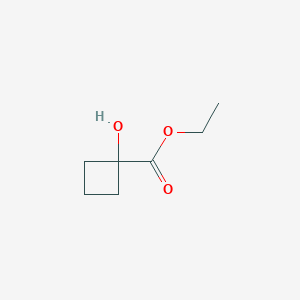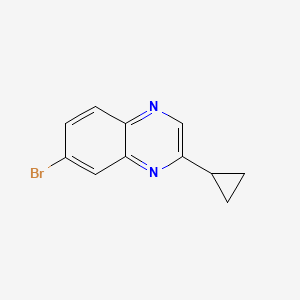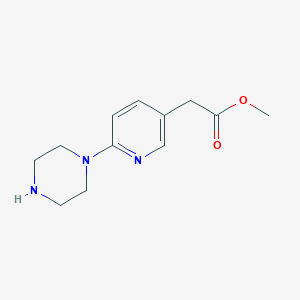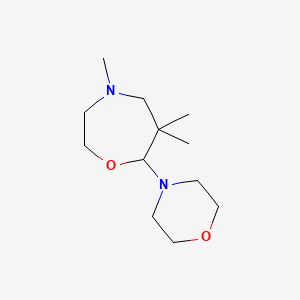
1-(4-aminopyridin-2-yl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a pyridine ring, which is substituted with an amino group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 4-aminopyridine with a cyclopropanating agent such as diazomethane or a cyclopropyl halide under basic conditions. The reaction conditions often require a solvent like dichloromethane and a catalyst such as copper(I) iodide to facilitate the cyclopropanation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable synthesis process.
化学反应分析
Types of Reactions: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(4-Pyridin-2-yl)cyclopropanone.
Reduction: 1-(4-Alkylaminopyridin-2-yl)cyclopropan-1-ol.
Substitution: 1-(4-Substituted pyridin-2-yl)cyclopropan-1-ol derivatives.
科学研究应用
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
作用机制
The mechanism by which 1-(4-aminopyridin-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring can provide steric hindrance, affecting the binding affinity and specificity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol: Similar structure but with a chlorine substituent instead of an amino group.
1-(Pyridin-2-yl)cyclopropan-1-ol: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness: 1-(4-Aminopyridin-2-yl)cyclopropan-1-ol is unique due to the presence of the amino group, which enhances its ability to participate in hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(4-aminopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2,(H2,9,10) |
InChI 键 |
GZBHXOULQXOUPD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NC=CC(=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
